molecular formula C40H28N2O4 B2642916 4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide CAS No. 476317-92-7

4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide

Cat. No.: B2642916
CAS No.: 476317-92-7
M. Wt: 600.674
InChI Key: WOBNKXAVHOJQLI-UHFFFAOYSA-N
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Description

The compound “4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide” is a complex organic molecule. It contains multiple benzoyl groups, which are functional groups with the formula −COC6H5 . The benzoyl group can be viewed as benzaldehyde missing one hydrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoyl compounds are often prepared using benzoyl chloride, which is used to prepare benzoyl ketones, benzamides (benzoyl amides), and benzoate esters .

Scientific Research Applications

Polymer Synthesis and Modification

4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide and its derivatives are instrumental in the synthesis and modification of polymers. Notably, aromatic polyamides with defined molecular weights and low polydispersity have been synthesized using related compounds. These polyamides serve as a foundation for producing block copolymers, which further demonstrate the potential for creating novel materials with tailored properties. For instance, poly(N-octyl-p-benzamide) and poly(p-benzamide) block copolymers have been synthesized, showcasing diverse supramolecular assemblies and potential applications in material science (Yokozawa et al., 2002).

Chemoselective Synthesis

The compound also plays a critical role in chemoselective synthesis processes. For example, it has been utilized in the chemoselective N-benzoylation of aminophenols, resulting in the formation of N-(2-hydroxyphenyl)benzamides. These compounds are of significant biological interest and their formation proceeds via a sequence involving thiourea formation and intramolecular nucleophilic attacks, highlighting the compound's utility in producing biologically relevant derivatives (Singh et al., 2017).

Medicinal Chemistry and Drug Discovery

Moreover, derivatives of this compound have been explored for their medicinal properties. Compounds synthesized from related structures have shown significant anti-inflammatory, anti-angiogenic, and enzyme inhibitory activities. For instance, benzophenone appended oxadiazole derivatives have exhibited promising results in anti-inflammatory studies and cyclooxygenase-2 inhibition, indicating potential therapeutic applications (Puttaswamy et al., 2018). Additionally, benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity, suggesting a new avenue for antiviral drug development (Hebishy et al., 2020).

Advanced Material Development

The compound's relevance extends to the field of advanced materials, where it contributes to the synthesis of polyamides and polyimides with unique properties. These materials exhibit a range of thermal stabilities and solubilities, demonstrating the versatility of this compound derivatives in tailoring material properties for specific applications (Mikroyannidis, 1997).

Properties

IUPAC Name

4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O4/c43-37(29-7-3-1-4-8-29)31-11-15-33(16-12-31)39(45)41-35-23-19-27(20-24-35)28-21-25-36(26-22-28)42-40(46)34-17-13-32(14-18-34)38(44)30-9-5-2-6-10-30/h1-26H,(H,41,45)(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBNKXAVHOJQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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